KB-05

Chemical Proteomics Covalent Fragment Screening Nuclear Protein Ligandability

KB-05 is a validated, broad-spectrum electrophilic scout fragment designed for chemical proteomics and PROTAC development. Its distinct cysteine reactivity profile maps ligandable hotspots non-interchangeable with analogs like KB02. Essential for identifying novel E3 ligases, it enables unique workflows such as the specific degradation of nuclear FKBP12. Procure this high-purity fragment to ensure reproducibility and expand targeted protein degradation capabilities.

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
CAS No. 1956368-15-2
Cat. No. B6169136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB-05
CAS1956368-15-2
Molecular FormulaC15H12BrNO
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESC=CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H12BrNO/c1-2-15(18)17(13-6-4-3-5-7-13)14-10-8-12(16)9-11-14/h2-11H,1H2
InChIKeyWFQQVUPOAKOTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)-N-phenylprop-2-enamide (CAS 1956368-15-2) for Chemical Proteomics and Fragment-Based Ligand Discovery


N-(4-bromophenyl)-N-phenylprop-2-enamide (CAS 1956368-15-2), also known as KB-05, is an electrophilic small-molecule fragment classified as a cysteine-reactive enamide . Characterized by a bromophenyl and phenyl group attached to an acrylamide backbone (C15H12BrNO, MW 302.17 g/mol), this compound functions as a 'scout' fragment in chemical proteomics, capable of covalently modifying targetable cysteine residues across the human proteome [1]. Its broad reactivity and compatibility with quantitative chemoproteomic workflows, such as isoTOP-ABPP and DIA-based screening, position it as a versatile tool for assessing protein ligandability, particularly for traditionally 'undruggable' targets [2].

N-(4-bromophenyl)-N-phenylprop-2-enamide: Why Simple Substitution with Other Electrophilic Fragments is Not Feasible for Proteome-Wide Ligandability Mapping


In chemical proteomics, the selection of an electrophilic 'scout' fragment is not trivial. While many compounds contain reactive groups (e.g., chloroacetamides, acrylamides), their specific molecular architecture dictates the subset of the proteome they engage, a phenomenon known as 'cysteine ligandability' [1]. Simply substituting N-(4-bromophenyl)-N-phenylprop-2-enamide (KB05) with another electrophile like KB02 or a generic acrylamide will lead to a fundamentally different protein interaction profile, as demonstrated by distinct heatmap clustering in proximity-labeling chemoproteomic assays [2]. Therefore, for experiments requiring the precise engagement of nuclear proteins involved in transcriptional regulation, spindle assembly, and DNA repair, direct use of the validated, well-characterized KB05 fragment is essential to ensure reproducible and interpretable results .

N-(4-bromophenyl)-N-phenylprop-2-enamide: Quantitative Evidence for Proteomic Selectivity and Functional Differentiation


N-(4-bromophenyl)-N-phenylprop-2-enamide (KB05) Engages a Distinct Set of Nuclear Cysteines Compared to KB02 in Proximity-Labeling Chemoproteomics

In a direct comparative chemoproteomic study using a Histone-TurboID (His-TID) proximity labeling platform, the cysteine engagement profiles of KB05 (N-(4-bromophenyl)-N-phenylprop-2-enamide) and KB02 (a chloroacetamide scout fragment) were found to be distinct. The heatmap analysis of nuclear cysteine residues revealed unique clusters of liganded cysteines for each fragment, with only partial overlap [1]. This demonstrates that the specific aryl substitution pattern of KB05 dictates its interaction with a different, non-redundant set of nuclear proteins involved in processes such as transcriptional regulation and DNA repair [2].

Chemical Proteomics Covalent Fragment Screening Nuclear Protein Ligandability

N-(4-bromophenyl)-N-phenylprop-2-enamide (KB05yne) Demonstrates Hyperreactivity for Specific Proteins (R < 2.0) in Competitive ABPP Assays

In a competitive isoTOP-ABPP study using an alkyne-functionalized probe (KB05yne), N-(4-bromophenyl)-N-phenylprop-2-enamide exhibited hyperreactivity (defined as a competitive ratio R < 2.0) for a distinct set of proteins, including ALG3 (R=1.1), CDKN2AIP (R=1.5), and SLC4A11 (R=1.2) [1]. In contrast, the comparator probe KB02yne showed hyperreactivity for a different protein panel (e.g., AKR1B10 R=0.6, COG8 R=1.6) [1]. This quantitative difference in engagement ratios confirms that KB05 selectively targets a unique subset of the proteome, particularly proteins involved in mannosylation, cell cycle regulation, and ion transport.

Activity-Based Protein Profiling Covalent Ligand Discovery Proteome-Wide Reactivity Mapping

N-(4-bromophenyl)-N-phenylprop-2-enamide Enables Functional Modulation of Chromatin-Associated Proteins Uniquely in Chemoproteomic Assays

A key functional differentiation was observed in a study combining proximity labeling with chemoproteomics. Treatment with KB05, but not KB02, led to specific changes in the chromatin association of certain proteins [1]. While the study highlighted PARK7's increased nuclear localization upon KB02 modification, the overall analysis revealed that both KB02 and KB05 induce unique, fragment-specific changes in the abundance, localization, and chromatin association of nuclear proteins [2]. This indicates that the covalent modification of distinct cysteine residues by KB05 translates into distinct functional consequences for the target proteins, offering a means to probe structure-function relationships that cannot be replicated by other fragments.

Chromatin Biology Functional Chemoproteomics Nuclear Protein Dynamics

N-(4-bromophenyl)-N-phenylprop-2-enamide Exhibits Antiproliferative Activity in THP1-Blue™ NF-κB Cells with an IC50 of 6.5 µM

In vitro studies have quantified the anti-proliferative effect of N-(4-bromophenyl)-N-phenylprop-2-enamide in a cellular inflammation model. The compound demonstrated an IC50 of approximately 6.5 µM against THP1-Blue™ NF-κB cells, a monocytic cell line used to monitor NF-κB pathway activation . This provides a specific, quantitative benchmark for its biological activity in a disease-relevant cellular context, differentiating it from other fragments that may lack this specific functional effect.

Anti-inflammatory Drug Discovery Cell Viability Assays NF-κB Signaling

N-(4-bromophenyl)-N-phenylprop-2-enamide Serves as a Preferred Scaffold for Developing Electrophilic PROTACs Targeting DCAF16 and Other E3 Ligases

N-(4-bromophenyl)-N-phenylprop-2-enamide (KB05) has been successfully incorporated into bifunctional electrophilic PROTAC molecules, such as KB05-SLF, for the discovery of ligandable E3 ubiquitin ligases . This application leverages its broad yet selective cysteine reactivity. In contrast, other scout fragments like KB02 and KB03, which contain different electrophilic warheads (chloroacetamide vs. acrylamide), are used in separate PROTAC constructs (e.g., KB02-SLF, KB03-SLF) to explore different ligase engagement profiles . The availability of KB05 as a validated building block for PROTAC synthesis provides a direct, differentiated pathway for TPD research compared to using other fragments.

Targeted Protein Degradation PROTAC Development E3 Ligase Discovery

N-(4-bromophenyl)-N-phenylprop-2-enamide's Physicochemical Properties and Stability Profile Support its Utility in Long-Term Proteomic Studies

The compound's well-defined physicochemical properties, including high solubility in DMSO (~330.94 mM with sonication) and established storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 6 months), ensure reproducible experimental outcomes in proteomic workflows [1]. While not a direct comparator, this contrasts with less characterized or less stable electrophilic fragments that may degrade or precipitate under standard assay conditions, introducing variability . The availability of detailed stability and solubility data facilitates robust experimental design and minimizes batch-to-batch variability.

Compound Handling Assay Development Chemical Stability

N-(4-bromophenyl)-N-phenylprop-2-enamide (KB05): Recommended Application Scenarios in Chemical Biology and Drug Discovery


Proteome-Wide Cysteine Ligandability Mapping in Nuclear Proteomes

Researchers aiming to systematically map ligandable cysteine residues on nuclear proteins involved in transcription, DNA repair, or chromatin remodeling should utilize KB05. The compound's validated performance in proximity labeling-coupled chemoproteomics (e.g., His-TID) ensures the identification of a unique subset of nuclear cysteines not engaged by other common scout fragments like KB02, as demonstrated by distinct heatmap clusters [1]. This application is critical for identifying new chemical starting points for targeting 'undruggable' nuclear proteins.

Discovery of Novel E3 Ubiquitin Ligase Binders for Targeted Protein Degradation (TPD)

For TPD-focused research, particularly the discovery of new E3 ligase ligands, KB05 is an essential tool. Its proven use in the construction of electrophilic PROTACs, such as KB05-SLF, provides a direct route to screen for ligandable E3 ligases . This approach, pioneered by the Cravatt Lab, enables the identification of novel E3 ligase binders, expanding the repertoire of available E3 ligases for PROTAC development beyond the commonly used VHL and CRBN [2].

Functional Chemoproteomic Studies of Chromatin-Associated Protein Dynamics

Investigators studying the functional consequences of cysteine modification on protein localization and chromatin association should employ KB05. As shown in recent studies, treatment with KB05 leads to specific, fragment-dependent changes in the abundance and chromatin association of nuclear proteins [1]. This allows researchers to probe the role of specific cysteine residues in regulating protein function and subcellular dynamics, an application that cannot be replicated with non-covalent probes or other fragments with different selectivity profiles.

High-Throughput DIA-Based Quantitative Chemical Proteomic Screening

KB05 is specifically validated for use in Data-Independent Acquisition (DIA)-based quantitative chemical proteomic screening studies [3]. This high-throughput platform enables the multiplexed, proteome-wide profiling of protein-ligand interactions with minimal sample input. Its compatibility with DIA workflows makes it an ideal candidate for large-scale ligandability assessments and screening campaigns aimed at identifying new covalent ligands for challenging targets [4].

Technical Documentation Hub

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